molecular formula C3H4 B1606906 Propyne-d4 CAS No. 6111-63-3

Propyne-d4

Cat. No. B1606906
CAS RN: 6111-63-3
M. Wt: 44.09 g/mol
InChI Key: MWWATHDPGQKSAR-BMQYTIHCSA-N
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Description

Propyne-d4 is a stable, non-toxic and non-flammable deuterated isotopologue of propyne (acetylene). It is a colorless gas that has a boiling point of -104.7°C and is a liquid at temperatures below -90°C. Propyne-d4 has been widely used in the scientific research community due to its unique properties and its ability to be used as a tracer in a variety of experiments.

Scientific Research Applications

Synthesis and Preparation

  • Propyne-d4 has been synthesized through the reaction of deuterium oxide with magnesium carbide, Mg2C3. This process yields propyne-d4 with good efficiency (Leitch & Renaud, 1952). Additionally, propyne-d4 has been used in the preparation of other organic deuterium compounds, such as 1,1,2,2-tetrachloropropane-d4, by chlorination processes (Leitch, 1953).

Catalysis and Reaction Studies

  • Research has explored the gas-phase hydrogenation of propyne to propene over various heterogeneous catalysts. The study aimed to understand structure-selectivity-activity relationships and identify ways to design more selective catalysts (Bridier, López, & Pérez–Ramírez, 2010). Another study investigated the partial hydrogenation of propyne over copper-based catalysts, examining variables like copper dispersion and catalytic behavior at different temperatures (Bridier, López, & Pérez–Ramírez, 2010).

Spectroscopy and Kinetics

  • Propyne-d4 has been used in high-temperature reaction kinetics studies. A dual-comb spectrometer interfaced with a shock tube provided insights into a reaction between propyne and oxygen under pre-ignition conditions (Pinkowski et al., 2019). The absolute infrared intensities of propyne-d0 and propyne-d3 were measured, contributing to the understanding of molecular vibrational modes (Bode, Smit, Visser, & Verkruijsse, 1980).

Application in Synthesis

properties

IUPAC Name

1,3,3,3-tetradeuterioprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-BMQYTIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210002
Record name Propyne-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyne-d4

CAS RN

6111-63-3
Record name Propyne-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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